1-cyclopentyl-4-(2,5-dimethoxybenzyl)piperazine
CAS No.:
Cat. No.: VC10917066
Molecular Formula: C18H28N2O2
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H28N2O2 |
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Molecular Weight | 304.4 g/mol |
IUPAC Name | 1-cyclopentyl-4-[(2,5-dimethoxyphenyl)methyl]piperazine |
Standard InChI | InChI=1S/C18H28N2O2/c1-21-17-7-8-18(22-2)15(13-17)14-19-9-11-20(12-10-19)16-5-3-4-6-16/h7-8,13,16H,3-6,9-12,14H2,1-2H3 |
Standard InChI Key | ANKAPOMHNSPZHH-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3CCCC3 |
Canonical SMILES | COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3CCCC3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s core consists of a six-membered piperazine ring, a diazacyclohexane scaffold known for its conformational flexibility and ability to engage in hydrogen bonding. The cyclopentyl group, a five-membered saturated hydrocarbon ring, introduces significant steric bulk and lipophilicity at one nitrogen atom. In contrast, the 2,5-dimethoxybenzyl substituent contributes aromaticity and electron-rich regions due to the methoxy (-OCH₃) groups at positions 2 and 5 of the benzene ring. These substituents collectively influence the molecule’s three-dimensional conformation, solubility, and interaction with biological targets .
The molecular formula is deduced as C₁₈H₂₈N₂O₂, with a calculated molecular weight of 304.43 g/mol. The exact mass, determined via high-resolution mass spectrometry (HRMS), would theoretically align with 304.2152 Da. Key physicochemical parameters include a predicted logP (partition coefficient) of approximately 2.5–3.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration, and a polar surface area (PSA) of 33.7 Ų, reflecting limited hydrogen-bonding capacity .
Synthetic Precursors and Analogues
Structurally related compounds, such as 1-(4-bromo-2,5-dimethoxybenzyl)piperazine (PubChem CID: 43090477), share the 2,5-dimethoxybenzyl motif but differ in their N-substituents . These analogues highlight the synthetic versatility of piperazine, where modular substitutions enable tailored biological activity. For instance, replacing the bromine atom in the aforementioned analogue with a cyclopentyl group alters steric and electronic profiles, potentially enhancing receptor binding specificity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-cyclopentyl-4-(2,5-dimethoxybenzyl)piperazine likely follows a two-step alkylation strategy, as outlined in protocols for analogous piperazine derivatives .
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Formation of the 2,5-Dimethoxybenzyl Substituent:
Benzylation of piperazine begins with the reaction of 2,5-dimethoxybenzyl chloride with piperazine hexahydrate in ethanol under reflux. This step selectively substitutes one nitrogen atom, yielding 1-(2,5-dimethoxybenzyl)piperazine. Temperature control (65°C) minimizes di-substitution byproducts . -
Cyclopentyl Group Introduction:
The second nitrogen is alkylated using cyclopentyl bromide or chloride in the presence of a base such as potassium carbonate. Microwave-assisted synthesis may enhance yield (up to 95%) by accelerating reaction kinetics and reducing side products like 1,4-dicyclopentylpiperazine .
Purification and Characterization
Crude product purification involves recrystallization from ethanol or chromatographic techniques (e.g., silica gel column chromatography). Analytical confirmation employs:
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Gas Chromatography-Mass Spectrometry (GC-MS): For purity assessment and molecular ion detection.
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Nuclear Magnetic Resonance (NMR): ¹H NMR reveals distinct signals for cyclopentyl (δ 1.5–2.1 ppm, multiplet) and methoxy groups (δ 3.7–3.8 ppm, singlet) .
Pharmacological Profile
Mechanism of Action
Piperazine derivatives exhibit diverse biological activities mediated by interactions with neurotransmitter systems. For example, piperazine itself acts as a GABA receptor agonist, inducing flaccid paralysis in helminths . In contrast, 1-acyl-4-benzyl-2,5-dimethylpiperazine derivatives demonstrate CCR1 antagonist activity, implicating them in inflammatory disease modulation .
For 1-cyclopentyl-4-(2,5-dimethoxybenzyl)piperazine, the 2,5-dimethoxybenzyl group may confer affinity for serotonin (5-HT) receptors, analogous to psychedelic phenethylamines (e.g., 2C-B). Meanwhile, the cyclopentyl moiety could enhance binding to dopamine D₂-like receptors due to its steric resemblance to bulky antipsychotic pharmacophores .
In Vitro and Preclinical Data
While direct studies are lacking, structurally similar compounds provide preliminary insights:
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CCR1 Antagonism: 1-Acyl-4-benzyl-2,5-dimethylpiperazines inhibit CCR1 with IC₅₀ values <100 nM, reducing leukocyte migration in murine inflammation models .
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Neurotransmitter Receptor Modulation: N-substituted piperazines exhibit Ki values of 10–100 nM at 5-HT₂A and D₂ receptors, suggesting psychoactive potential .
Analytical Characterization
Spectroscopic Techniques
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Infrared Spectroscopy (IR): Methoxy C-O stretches appear at 1,240–1,260 cm⁻¹, while aromatic C-H bends occur near 750–800 cm⁻¹ .
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High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve the compound from impurities, yielding retention times of 8–10 minutes under gradient elution .
Regulatory and Forensic Considerations
The United Nations Office on Drugs and Crime (UNODC) recommends GC-MS and LC-MS/MS for piperazine identification in seized materials. Fragmentation patterns include dominant ions at m/z 178 (cyclopentyl loss) and m/z 121 (2,5-dimethoxybenzyl) .
Future Research Directions
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